

Spectroscopic Data for Ethyl cyclobut-1-ene-1-carboxylate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl cyclobut-1-ene-1-carboxylate	
Cat. No.:	B3420279	Get Quote

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **Ethyl cyclobut-1-ene-1-carboxylate** did not yield specific results within publicly available databases and scientific literature. The requested compound is a specific isomer whose detailed characterization does not appear to be widely documented.

However, abundant spectroscopic data is available for the closely related saturated analog, Ethyl cyclobutanecarboxylate. This guide presents a comprehensive overview of the spectroscopic data and analytical protocols for this related compound, which can serve as a valuable reference for researchers in drug development and organic synthesis.

Spectroscopic Data for Ethyl cyclobutanecarboxylate

The following tables summarize the key spectroscopic data for Ethyl cyclobutanecarboxylate, the saturated analog of the requested compound. This information provides a foundational understanding of the spectral characteristics of a similar molecular scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
4.12	Quartet	2H	-O-CH ₂ -CH ₃
2.95	Quintet	1H	-CH-C=O
2.20 - 1.80	Multiplet	6Н	Cyclobutane ring protons
1.25	Triplet	3H	-O-CH₂-CH₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
175.5	C=O
60.2	-O-CH ₂ -CH ₃
35.5	-CH-C=O
25.0	Cyclobutane ring CH ₂
18.5	Cyclobutane ring CH ₂
14.3	-O-CH₂-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1178	Strong	C-O stretch (ester)

Mass Spectrometry (MS)



m/z	Relative Intensity	Assignment
128	Moderate	[M] ⁺ (Molecular Ion)
100	Moderate	[M - C ₂ H ₄] ⁺
83	Strong	[M - OC ₂ H ₅]+
55	Very Strong	[C ₄ H ₇] ⁺

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of the target molecule, **Ethyl cyclobut-1-ene-1-carboxylate**, are not available. However, the following are general methodologies for the spectroscopic analysis of related small organic molecules, which would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

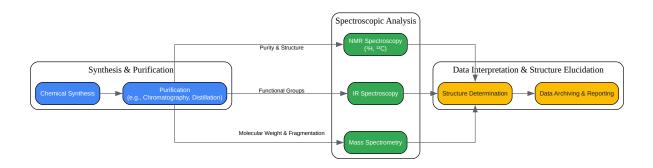
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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